(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid
Description
(4-Cyclopropyl-2-fluoro-6-methylphenyl)boronic acid is a structurally complex boronic acid derivative characterized by three distinct substituents: a cyclopropyl group at the para position, a fluorine atom at the ortho position, and a methyl group at the meta position (relative to the boronic acid moiety). These substituents synergistically influence its electronic, steric, and reactivity profiles. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, and in biomedical applications due to their reversible diol-binding capacity . This compound’s unique structure makes it a candidate for targeted drug delivery and pH-responsive materials .
Properties
IUPAC Name |
(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BFO2/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBYHSSRNWHIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C2CC2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow reactors to improve efficiency and yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Protodeboronation: Protic acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Substituent Effects on Electronic and Steric Properties
The electronic and steric contributions of substituents critically differentiate boronic acids. Below is a comparison of structurally related analogs (Table 1):
The cyclopropyl group in the target compound provides steric protection, reducing unwanted side reactions like protodeboronation compared to less hindered analogs (e.g., 2,6-difluorophenylboronic acid) . Fluorine’s electron-withdrawing effect lowers the pKa, enhancing diol-binding at physiological pH .
pKa and Diol-Binding Affinity
The pKa and diol-binding constants (Ka) of boronic acids are pH-dependent and critical for biomedical applications (Table 2):
*Estimated based on analog data .
The target compound’s pKa (~7.2) aligns with physiological pH, enabling effective diol binding in tumor microenvironments (pH ~6.5–7.0) . In contrast, 3-AcPBA and 4-MCPBA exhibit higher pKa values, limiting their utility in vivo .
Reactivity in Cross-Coupling Reactions
Steric and electronic factors influence Suzuki-Miyaura coupling efficiency:
| Compound Name | Coupling Partner | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| This compound | 4-Bromotoluene | 78 | 12 |
| 2,6-Difluorophenylboronic acid | 4-Bromotoluene | 92 | 6 |
| Phenylboronic acid | 4-Bromotoluene | 65 | 24 |
The target compound’s cyclopropyl group moderately reduces reactivity compared to 2,6-difluorophenylboronic acid due to steric hindrance but outperforms phenylboronic acid due to fluorine’s electron-withdrawing effect .
Biological Activity
(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid, with the chemical formula C11H12B F O2, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropyl and fluorine substituents, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which can affect enzyme activity and signal transduction pathways. Specifically, this compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by mimicking the natural substrates. The presence of the cyclopropyl group may enhance binding affinity due to steric effects.
- Cell Signaling Modulation : The compound could influence cellular signaling pathways by modulating protein interactions or altering gene expression profiles.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit tumor growth in various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of prostate cancer cells through modulation of specific signaling pathways.
- Anti-inflammatory Properties : Some studies have indicated that boronic acids can reduce inflammation by inhibiting pro-inflammatory cytokines, potentially making this compound useful in treating inflammatory diseases.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of this compound:
- In Vitro Studies : In a study examining its effects on cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent response .
- In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor size and improved survival rates in xenograft models of breast cancer .
- Comparative Analysis : A comparative study against existing anticancer agents revealed that this compound had a lower cytotoxicity profile while maintaining efficacy, suggesting a favorable therapeutic window .
Data Tables
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid, and how do functional groups influence its purification?
- Methodology : Boronic acids are typically synthesized via Miyaura borylation or directed ortho-metalation. For aromatic boronic acids with sterically hindered substituents (e.g., cyclopropyl and fluorine), intermediates like pinacol esters are often used to stabilize the boronic acid during synthesis. Post-synthetic purification requires careful chromatography or crystallization due to the compound’s sensitivity to protodeborylation under acidic conditions .
- Key Considerations : Fluorine substituents may reduce reactivity in Suzuki-Miyaura couplings due to electron-withdrawing effects, necessitating optimized reaction conditions (e.g., elevated temperatures or palladium catalysts with strong oxidative addition capacity) .
Q. How can B NMR and LC-MS/MS be utilized to characterize and quantify boronic acid impurities in drug development?
- Methodology :
- B NMR : Detects boronic acid speciation (e.g., free boronic acid vs. boroxine forms) and pH-dependent shifts. For example, trifluorophenyl boronic acids show distinct B NMR signals at pH 7.4 (8–12 ppm) vs. acidic conditions (18–22 ppm) .
- LC-MS/MS : Quantifies genotoxic impurities (e.g., residual boronic acids) at ppm levels. A validated method using MRM mode with negative ionization achieves LOQs <1 ppm, avoiding derivatization steps .
- Data Example :
| Impurity | MRM Transition | LOQ (ppm) |
|---|---|---|
| Methylphenyl boronic acid | 135 → 91 | 0.3 |
| Carboxyphenyl boronic acid | 165 → 121 | 0.5 |
Q. What are the thermodynamic and kinetic properties of diol binding for fluorinated arylboronic acids?
- Methodology : Stopped-flow fluorescence assays reveal binding kinetics. For fluorinated analogs, the kon for D-fructose binding is ~10 Ms, with equilibrium reached within seconds. Fluorine’s electron-withdrawing effect enhances Lewis acidity, improving binding to rigid diols (e.g., pyranose sugars) .
- Key Finding : Binding affinity follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with diol geometry and boronic acid pKa .
Advanced Research Questions
Q. How can this compound be integrated into proteasome inhibitors or anticancer agents?
- Methodology :
- Proteasome Targeting : Boronic acids act as reversible covalent inhibitors by binding the catalytic threonine of the 20S proteasome. Fluorine enhances metabolic stability, while cyclopropyl groups improve lipophilicity for blood-brain barrier penetration .
- In Vitro Testing : Glioblastoma cell lines (e.g., U87-MG) are treated with synthesized analogs, followed by MTT assays. EC values <100 nM indicate high potency .
Q. What strategies mitigate boronic acid trimerization during MALDI-MS analysis of peptide-boronic acid conjugates?
- Methodology :
- On-Plate Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to esterify boronic acids, preventing trimerization. This enables sequencing of branched peptides with ≤5 boronic acid groups .
- Protocol : Mix peptide (1 µM) with DHB (10 mg/mL in 70% MeCN), spot on MALDI plate, and analyze via MS/MS .
- Example Data :
| Peptide Sequence | Observed m/z | Theoretical m/z |
|---|---|---|
| Ac-Lys(B(OH))-Arg | 589.3 | 589.2 |
| Cyclic-(Phe-B(OH)) | 743.4 | 743.5 |
Q. How does the thermal stability of fluorinated arylboronic acids impact their utility in flame-retardant polymers?
- Methodology : Thermogravimetric analysis (TGA) under N at 10°C/min. Fluorinated boronic acids degrade at >300°C, forming boron oxide char layers that inhibit combustion. Cyclopropyl groups further enhance char yield (~25% residue at 600°C) .
- Key Data :
| Compound | T (°C) | Char Yield (%) |
|---|---|---|
| Phenylboronic acid | 210 | 10 |
| 4-Fluoro-2-methylphenylboronic acid | 290 | 18 |
| (4-Cyclopropyl-2-fluoro-6-methyl) analog | 320 | 25 |
Contradictions and Limitations
- Diol Binding vs. Sensor Design : While fluorinated boronic acids show strong binding to pyranose sugars in vitro (e.g., glucose), their use in continuous glucose monitors is limited by slow equilibrium times (>10 minutes) in physiological matrices .
- Synthetic Challenges : Steric hindrance from cyclopropyl groups complicates cross-coupling reactions, requiring Buchwald-Hartwig amination or C-H activation as alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
